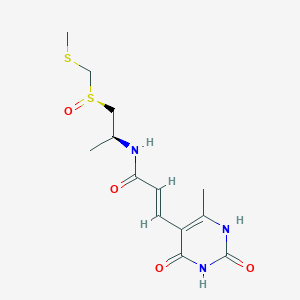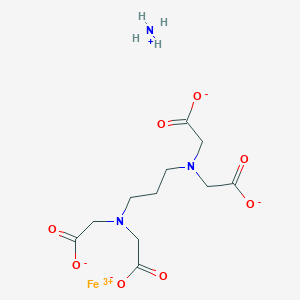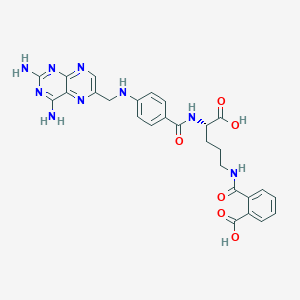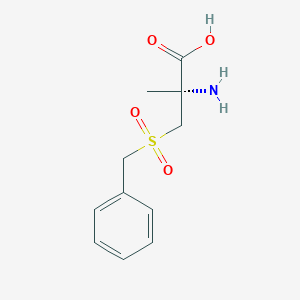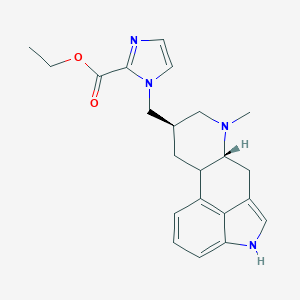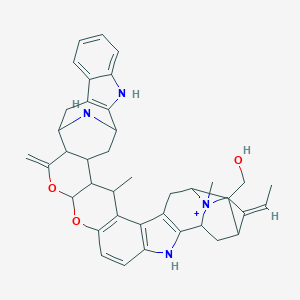
Macrospegatrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrospegatrine is a natural product that belongs to the family of bisbenzylisoquinoline alkaloids. It is found in the roots of Stephania japonica, a plant that is commonly used in traditional Chinese medicine. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of macrospegatrine is not fully understood. However, it has been shown to interact with several molecular targets in the body, including enzymes, receptors, and ion channels. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, it has been shown to have analgesic effects and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using macrospegatrine in lab experiments include its potential therapeutic properties, its wide range of biological activities, and its natural origin. However, there are also some limitations to using this compound in lab experiments. These include the difficulty in synthesizing the compound, the limited availability of the compound, and the lack of information on its toxicity and safety.
Zukünftige Richtungen
There are several future directions for the research on macrospegatrine. One direction is to further study its mechanism of action and molecular targets in the body. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the toxicity and safety of this compound and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of macrospegatrine is a complex process that involves several steps. The first step is the extraction of the plant material, which is then purified using various techniques such as column chromatography and recrystallization. The purified compound is then subjected to chemical modifications to obtain the final product. The synthesis of this compound is challenging, and only a few research groups have reported successful syntheses.
Wissenschaftliche Forschungsanwendungen
Macrospegatrine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
113728-54-4 |
|---|---|
Molekularformel |
C40H45N4O3+ |
Molekulargewicht |
629.8 g/mol |
IUPAC-Name |
[(16Z)-16-ethylidene-14,24-dimethyl-3-methylidene-4,6-dioxa-11,30,39-triaza-14-azoniaundecacyclo[26.10.1.113,17.02,26.05,25.07,23.010,22.012,21.014,19.029,37.031,36]tetraconta-7(23),8,10(22),12(21),29(37),31,33,35-octaen-18-yl]methanol |
InChI |
InChI=1S/C40H45N4O3/c1-5-20-16-44(4)31-15-25-37-28(43-39(25)32(44)14-22(20)26(31)17-45)10-11-33-35(37)18(2)34-24-13-30-38-23(21-8-6-7-9-27(21)42-38)12-29(41-30)36(24)19(3)46-40(34)47-33/h5-11,18,22,24,26,29-32,34,36,40-43,45H,3,12-17H2,1-2,4H3/q+1/b20-5+ |
InChI-Schlüssel |
PYPRVISVQWHLLM-DENHBWNVSA-N |
Isomerische SMILES |
C/C=C/1\C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
Kanonische SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
Synonyme |
macrospegatrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
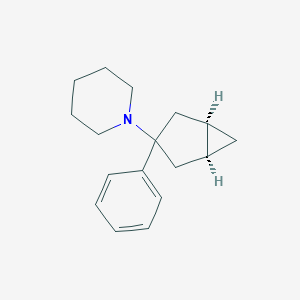

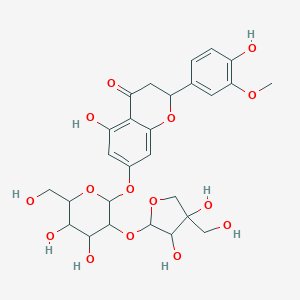
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
